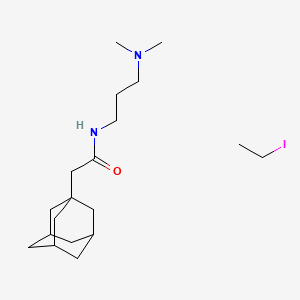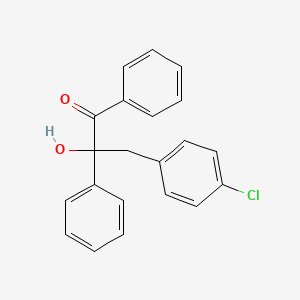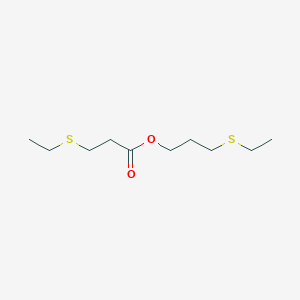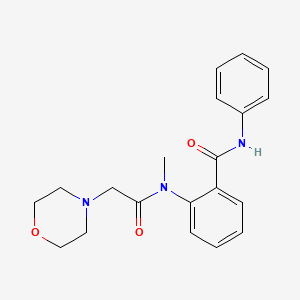![molecular formula C21H24N2O3 B14647082 {4-[(2-Cyclohexylethyl)amino]-3-nitrophenyl}(phenyl)methanone CAS No. 56106-90-2](/img/structure/B14647082.png)
{4-[(2-Cyclohexylethyl)amino]-3-nitrophenyl}(phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{4-[(2-Cyclohexylethyl)amino]-3-nitrophenyl}(phenyl)methanone is an organic compound that features a complex structure with both aromatic and aliphatic components
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(2-Cyclohexylethyl)amino]-3-nitrophenyl}(phenyl)methanone typically involves multi-step organic reactions. One common approach is the nitration of a suitable aromatic precursor followed by amination and subsequent acylation. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems helps in optimizing the reaction parameters and scaling up the production while ensuring safety and efficiency.
化学反応の分析
Types of Reactions
{4-[(2-Cyclohexylethyl)amino]-3-nitrophenyl}(phenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of nitro derivatives or other oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine, while oxidation may produce various oxidized derivatives.
科学的研究の応用
Chemistry
In chemistry, {4-[(2-Cyclohexylethyl)amino]-3-nitrophenyl}(phenyl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions or as a precursor for developing bioactive molecules. Its structural features enable it to interact with various biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用機序
The mechanism of action of {4-[(2-Cyclohexylethyl)amino]-3-nitrophenyl}(phenyl)methanone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes or receptors. The cyclohexylethyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity.
類似化合物との比較
Similar Compounds
- {4-[(2-Hydroxyethyl)amino]-3-nitrophenyl}(phenyl)methanone
- {4-[(2-Methylamino)ethyl]-3-nitrophenyl}(phenyl)methanone
- {4-[(2-Ethylamino)ethyl]-3-nitrophenyl}(phenyl)methanone
Uniqueness
{4-[(2-Cyclohexylethyl)amino]-3-nitrophenyl}(phenyl)methanone is unique due to the presence of the cyclohexylethyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding interactions, and overall chemical behavior compared to similar compounds.
特性
CAS番号 |
56106-90-2 |
|---|---|
分子式 |
C21H24N2O3 |
分子量 |
352.4 g/mol |
IUPAC名 |
[4-(2-cyclohexylethylamino)-3-nitrophenyl]-phenylmethanone |
InChI |
InChI=1S/C21H24N2O3/c24-21(17-9-5-2-6-10-17)18-11-12-19(20(15-18)23(25)26)22-14-13-16-7-3-1-4-8-16/h2,5-6,9-12,15-16,22H,1,3-4,7-8,13-14H2 |
InChIキー |
FWKSTALCZUAHTI-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)CCNC2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyrido[4,3-g]isoquinoline](/img/structure/B14647004.png)
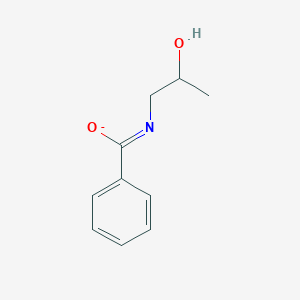
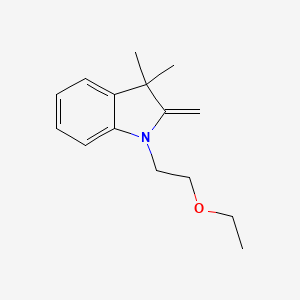
![2-[(But-3-yn-2-yloxy)methyl]oxirane](/img/structure/B14647015.png)


![Diethyl [3-(trimethoxysilyl)propyl]phosphonate](/img/structure/B14647040.png)
